Tributyl(2-methoxyethynyl)stannane
Overview
Description
Tributyl(2-methoxyethynyl)stannane is an organotin compound with the molecular formula C15H30OSn and a molecular weight of 345.11 g/mol . This compound is characterized by the presence of a tin atom bonded to three butyl groups and a 2-methoxyethynyl group. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(2-methoxyethynyl)stannane can be synthesized through a multi-step process. One common method involves the reaction of tributyltin hydride with 2-methoxyethynyl bromide under anhydrous conditions. The reaction is typically carried out in the presence of a palladium catalyst and a base such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and reaction time. The product is then purified using industrial-scale chromatography or distillation techniques to achieve the required purity .
Chemical Reactions Analysis
Types of Reactions
Tributyl(2-methoxyethynyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding stannic derivatives.
Reduction: It can be reduced to form tributylstannane.
Substitution: The 2-methoxyethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield stannic oxides, while reduction can produce tributylstannane .
Scientific Research Applications
Tributyl(2-methoxyethynyl)stannane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tributyl(2-methoxyethynyl)stannane involves its ability to participate in radical reactions. The tin atom in the compound can form a weak, nonionic bond with hydrogen, which can cleave homolytically to generate radicals. These radicals can then participate in various chemical reactions, including reduction, dehalogenation, and cyclization . The compound’s effects on biological systems are mediated through its interaction with molecular targets such as enzymes and receptors, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Similar in structure but lacks the 2-methoxyethynyl group.
Tributylstannane: Another related compound used in organic synthesis, particularly in radical reactions.
Uniqueness
Tributyl(2-methoxyethynyl)stannane is unique due to the presence of the 2-methoxyethynyl group, which imparts distinct reactivity and properties. This functional group allows for specific types of chemical transformations that are not possible with other similar compounds .
Properties
IUPAC Name |
tributyl(2-methoxyethynyl)stannane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H3O.Sn/c4*1-3-4-2;/h3*1,3-4H2,2H3;2H3; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJYWUMTKCDPSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30OSn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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